
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is mainly used in the synthesis of biologically active molecules and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine is not fully understood. However, studies have shown that this compound has the ability to inhibit specific enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine are still being studied. However, studies have shown that this compound has the ability to affect various biological processes such as cell proliferation, apoptosis, and inflammation. Additionally, this compound has been shown to have potential neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine in lab experiments is its versatility. This compound can be used in the synthesis of a wide range of biologically active molecules and can be easily modified to suit specific research needs. Additionally, this compound has been shown to have high selectivity and potency, making it a valuable tool in drug discovery and development.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling and using this compound in experiments. Additionally, the synthesis of this compound can be challenging and requires specific reagents and conditions, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the use of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine in scientific research. One potential direction is the development of new drug delivery systems that utilize this compound as a building block. Additionally, this compound can be further studied for its potential applications in the treatment of neurodegenerative diseases and other conditions that involve abnormal cell proliferation and survival. Finally, the synthesis of new analogs and derivatives of this compound can be explored for their potential biological activities and applications.
Métodos De Síntesis
The synthesis of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound involves the reaction of 3-bromo-5-pyridin-2-ylsulfonyl chloride with 4-(chloromethyl)piperidine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform and requires the use of a base such as triethylamine to facilitate the reaction.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine has been extensively studied for its potential applications in scientific research. This compound has been used in the synthesis of various biologically active molecules such as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. Additionally, this compound has shown promising results in the development of new drug delivery systems and has been used as a building block in the synthesis of dendrimers and other polymeric materials.
Propiedades
IUPAC Name |
3-bromo-5-[4-(chloromethyl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2S/c12-10-5-11(8-14-7-10)18(16,17)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWMACQRXWSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

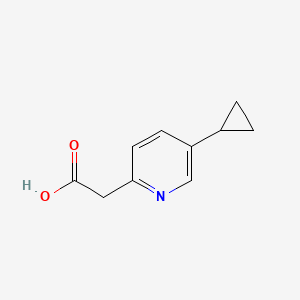


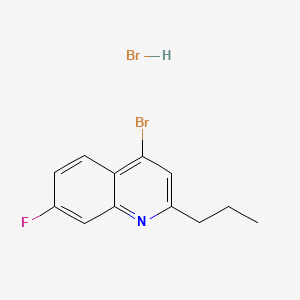

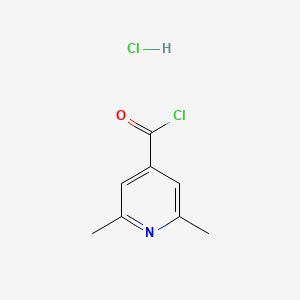
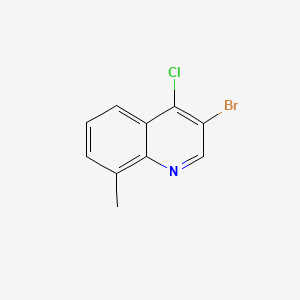
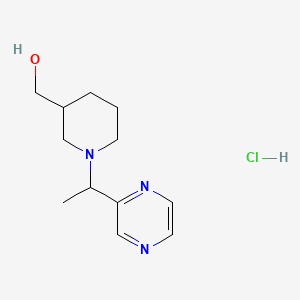
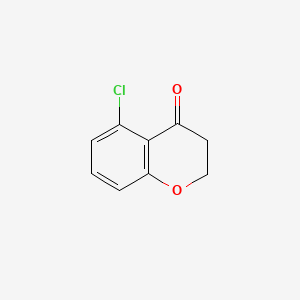


![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)
